molecular formula C6H4N2O2S B2979441 Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid CAS No. 1306605-02-6

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid

Cat. No.: B2979441
CAS No.: 1306605-02-6
M. Wt: 168.17
InChI Key: GGLOUSFVLGNFKZ-UHFFFAOYSA-N
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Description

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid (CAS 1306605-02-6) is a high-value, multifunctional heterocyclic building block in medicinal chemistry and drug discovery. This compound features a fused imidazole-thiazole core, a privileged structure motif found in numerous bioactive molecules and approved drugs . Its molecular formula is C6H4N2O2S, with a molecular weight of 168.17 g/mol . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. The imidazo[4,3-b][1,3]thiazole scaffold is of significant research interest due to its diverse therapeutic potential. Hybrid compounds containing both imidazole and thiazole rings are known to exhibit a range of biological activities, including potent antimicrobial and anticancer properties . Recent studies on novel imidazole-thiazole hybrids have demonstrated promising activity against bacterial strains and significant cytotoxicity, highlighting the potential of this chemotype in developing new anti-infective and oncological therapeutics . Furthermore, related structural analogues are investigated as antagonists for metabolic glutamate receptors (mGluR5a), which are relevant targets for treating neurodegenerative disorders such as Alzheimer's disease . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLOUSFVLGNFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N(C=N1)C(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306605-02-6
Record name imidazo[4,3-b][1,3]thiazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,3-b][1,3]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-haloketones under basic conditions, followed by cyclization to form the imidazo[4,3-b][1,3]thiazole core . Another approach involves the use of metal-catalyzed cyclization reactions, which can offer higher yields and selectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

While a comprehensive overview of "Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid" applications, including detailed data tables and case studies, is not available within the provided search results, the existing literature does highlight its potential in scientific research.

Potential applications

  • Medicinal Chemistry Fused heterocyclic systems containing nitrogen and sulfur atoms, such as this compound, have attracted considerable interest in medicinal chemistry because of their broad spectrum of pharmacological activities .
  • Biological and Pharmaceutical Applications this compound is known for its potential biological and pharmaceutical applications due to its unique structural features.
  • Chemical Synthesis Imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines can be synthesized via a cascade sequence of hydrolysis and skeletal rearrangement . In a study, a series of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines was synthesized via a cascade sequence of hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazin-7(8H)-ylidene)acetic acid esters in methanol upon treatment with excess KOH .
  • Carbonic Anhydrase Inhibition Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have been synthesized and evaluated for carbonic anhydrase (CA) inhibitory potency against four isoforms . Some compounds exhibited acceptable inhibitory activity against cytosolic isoform hCA II .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Imidazo[2,1-b]thiazole-6-carboxylic Acid (CAS 53572-98-8)
  • Molecular Formula : C₆H₄N₂O₂S (identical to the target compound).
  • Key Difference : The imidazole and thiazole rings are fused at positions [2,1-b] instead of [4,3-b], altering electronic distribution and steric interactions.
  • Applications : Used in antiviral and antibacterial research, though specific activity data are less documented compared to the target compound .
Imidazo[2,1-b]thiazole-2-carboxylic Acid Derivatives
  • Example : CAS 34467-12-4 (ethyl ester, 3-methyl-substituted).
  • Molecular Formula : C₉H₁₃ClN₂O₂S.
  • However, the carboxylic acid is esterified, reducing hydrogen-bonding capacity .
Pyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid Derivatives
  • Example : 7a-(4-methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid.
  • Key Features : Incorporates a saturated pyrrolidine ring, increasing conformational rigidity. The 4-methylphenyl group adds steric bulk, which may enhance selectivity for hydrophobic binding pockets .
Antiviral and Anticancer Activity
  • The fused diazepine ring expands the π-system, enhancing interactions with viral enzymes.
  • Target Compound: Limited antiviral data are available, but its carboxylic acid group may mimic nucleoside phosphate moieties, a common strategy in antiviral design.
Enzyme Inhibition
  • Bisthiazolidine Inhibitors: The compound (3R,5R,7aS)-5-(sulfanylmethyl)tetrahydro[1,3]thiazolo[4,3-b][1,3]thiazole-3-carboxylic acid inhibits metallo-β-lactamases (e.g., NDM-1, IMP-1) with IC₅₀ values in the nanomolar range. The thiazolo-thiazole scaffold and carboxylic acid are critical for chelating zinc ions in the enzyme active site .
  • Imidazole-2-carboxylic Acid Derivatives : These compounds (e.g., 1-substituted-1H-imidazole-2-carboxylic acids) also inhibit metallo-β-lactamases but lack the fused thiazole ring, resulting in reduced conformational stability .

Pharmacological and Physicochemical Properties

Property Imidazo[4,3-b][1,3]thiazole-3-carboxylic Acid Imidazo[2,1-b]thiazole-6-carboxylic Acid Bisthiazolidine Inhibitor (NDM-1)
Molecular Weight (g/mol) 168.17 168.17 272.06
LogP ~1.2 (predicted) ~1.5 ~0.8 (hydrophilic)
CAS Number 185747-42-6 53572-98-8 1779945-07-1
Key Functional Groups Carboxylic acid Carboxylic acid Carboxylic acid, thioether
Biological Target Under investigation Under investigation Metallo-β-lactamases

Biological Activity

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, synthesizing relevant research findings, case studies, and data tables.

Structural Characteristics

Molecular Formula: C6H4N2O2S
SMILES Notation: C1=C2N(C=N1)C(=CS2)C(=O)O
InChI: InChI=1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H,(H,9)

The structure of this compound features a fused imidazole and thiazole ring system with a carboxylic acid functional group, contributing to its potential biological activities.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity: Several studies have reported the compound's effectiveness against various cancer cell lines. For example, derivatives of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines showed significant antiproliferative effects against human cancer cell lines . The presence of electron-donating groups in the thiazole ring enhances cytotoxic activity .
  • Antibacterial Properties: The compound exhibits antibacterial activity against a range of pathogens. Research indicates that thiazole derivatives often show enhanced activity due to structural modifications that increase lipophilicity and improve membrane penetration .
  • Anti-inflammatory Effects: Imidazo[4,3-b][1,3]thiazole derivatives have been linked to anti-inflammatory properties. Compounds with this scaffold can inhibit key inflammatory pathways and reduce cytokine production .

Case Study 1: Antitumor Efficacy

A study by Ali et al. synthesized a series of imidazo[4,3-b][1,3]thiazole derivatives and evaluated their antitumor effects. Among the tested compounds, those with a pyrazole substituent demonstrated promising cytotoxicity in multiple cancer cell lines including leukemia and breast cancer. The most effective compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antibacterial Activity

Research conducted on thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance antibacterial properties. For instance, compounds with halogen substitutions showed increased activity against Gram-positive bacteria like Staphylococcus aureus .

Data Table: Biological Activity Summary

Activity TypeCompound StructureIC50 (µM)Reference
AntitumorImidazo[4,5-e][1,3]thiazino derivatives0.36
AntibacterialHalogenated imidazo derivatives1.61
Anti-inflammatoryVarious substituted imidazo compounds10.5

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism: It is suggested that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of NF-kB signaling .
  • Antibacterial Mechanism: The antibacterial action is primarily attributed to disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Q & A

Q. What are the established synthetic routes for Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid, and how do reaction conditions impact yield?

A solvent-free Friedel-Crafts acylation using Eaton’s reagent has been optimized for fused imidazo-thiazole derivatives, achieving yields of 90–96% under mild conditions. Key parameters include substrate accessibility, reaction temperature (typically 80–100°C), and stoichiometric control of reagents. Thin-layer chromatography (TLC) is recommended for real-time monitoring .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Purity can be validated via TLC on silica gel with UV detection, while melting point analysis (using electrothermal apparatus) confirms crystallinity. High-performance liquid chromatography (HPLC) is critical for quantifying impurities, particularly in derivatives with bioactive potential .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adherence to institutional Chemical Hygiene Plans is mandatory. Pre-lab safety exams (with 100% compliance) are required for courses below advanced research levels. Waste must be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations improve the synthesis design of imidazo-thiazole derivatives?

ICReDD’s integrated approach combines quantum chemical reaction path searches with information science to predict optimal conditions (e.g., solvent effects, catalysts). This reduces trial-and-error experimentation and enables rapid feedback loops between computational predictions and experimental validation .

Q. What strategies resolve discrepancies in reported synthetic yields for structurally similar imidazo-thiazoles?

Systematic comparison of reaction variables (e.g., catalyst type, solvent-free vs. solvent-based conditions) is critical. For example, Eaton’s reagent in solvent-free systems minimizes side reactions, while zinc(II)-catalyzed methods (used in triazole synthesis) may require stricter moisture control. Meta-analyses of substrate scope and functional group tolerance are advised .

Q. How can factorial design optimize reaction parameters for scaling up synthesis?

Factorial design allows simultaneous testing of variables (e.g., temperature, reagent ratios, catalyst loading). For imidazo-thiazoles, a 2³ factorial matrix could evaluate interactions between substrate concentration, reaction time, and acid catalyst strength, identifying dominant factors for yield improvement .

Q. What methodological limitations hinder the functionalization of this compound, and how can they be addressed?

Challenges include regioselectivity in electrophilic substitutions and steric hindrance from fused rings. Solutions involve using directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to enhance positional control. Hybrid scaffold designs, inspired by triazole derivatization strategies, may also broaden applicability .

Q. How should bioactivity assays be structured to evaluate the pharmacological potential of this compound?

Prioritize target-specific assays based on structural analogs:

  • Anti-inflammatory: COX-2 inhibition assays.
  • Anticancer: Cell viability tests (MTT) on tumor cell lines.
  • Antimicrobial: Disk diffusion or microdilution against Gram-positive/negative bacteria. Dose-response curves and toxicity profiling (e.g., zebrafish models) are essential for therapeutic index calculations .

Data Management and Validation

Q. What computational workflows ensure reproducibility in imidazo-thiazole research?

Chemical software platforms enable virtual screening of reaction pathways, spectral simulation (NMR/IR), and data encryption for integrity. For example, reaction simulation tools can predict byproducts, while cloud-based databases streamline collaboration and version control .

Q. How do researchers validate conflicting bioactivity data across studies?

Cross-laboratory replication using standardized protocols (e.g., OECD guidelines) is critical. Meta-analyses should account for variables like cell line specificity, assay conditions (pH, temperature), and compound purity. Public datasets (e.g., ChEMBL) provide benchmarks for comparative analyses .

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